molecular formula C6HCl3N2S B7946436 2,4,7-Trichlorothieno[3,2-d]pyrimidine CAS No. 41102-27-6

2,4,7-Trichlorothieno[3,2-d]pyrimidine

Cat. No.: B7946436
CAS No.: 41102-27-6
M. Wt: 239.5 g/mol
InChI Key: HXFWUQXYTRAIOB-UHFFFAOYSA-N
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Description

2,4,7-Trichlorothieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structureThe compound has a molecular formula of C6HCl3N2S and a molecular weight of 239.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,7-Trichlorothieno[3,2-d]pyrimidine can be synthesized through several methods. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method includes the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with chlorine gas under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trichlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thieno[3,2-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2,4,7-Trichlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

  • 2,4-Dichlorothieno[3,2-d]pyrimidine
  • 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine

Comparison: 2,4,7-Trichlorothieno[3,2-d]pyrimidine is unique due to the presence of three chlorine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds. For instance, 2,4-Dichlorothieno[3,2-d]pyrimidine lacks the third chlorine atom, which may result in different chemical and biological properties .

Properties

IUPAC Name

2,4,7-trichlorothieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFWUQXYTRAIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856193
Record name 2,4,7-Trichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41102-27-6
Record name 2,4,7-Trichlorothieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41102-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,7-Trichlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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